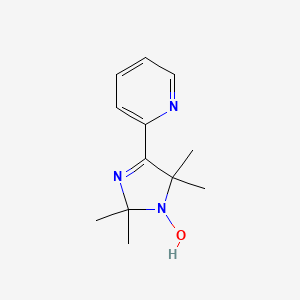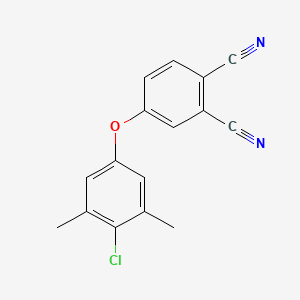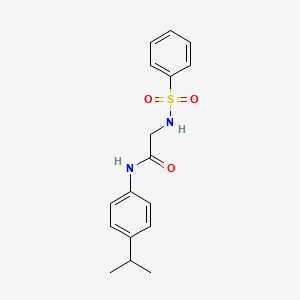![molecular formula C16H18N2O3S B5696085 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5696085.png)
4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide, also known as MSMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. This compound is a small molecule that belongs to the family of benzamides and has been found to exhibit various biochemical and physiological effects in vitro and in vivo.
Mécanisme D'action
The mechanism of action of 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes and receptors involved in the inflammation process, such as COX-2 and PDE-4. 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has been found to inhibit the replication of various viruses by interfering with their life cycle.
Biochemical and Physiological Effects:
4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes and receptors involved in the inflammation process, such as COX-2 and PDE-4. 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has been found to inhibit the replication of various viruses by interfering with their life cycle. However, the exact biochemical and physiological effects of 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide in lab experiments is its potential applications in various biomedical studies. 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, which make it a promising candidate for further research. Additionally, the synthesis method of 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide is relatively simple and yields high purity and yield. However, one of the limitations of using 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide.
Orientations Futures
There are several future directions for 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide research. One of the future directions is to investigate the potential applications of 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide in the treatment of various diseases such as cancer and viral infections. Additionally, further studies are needed to determine the exact mechanism of action of 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide and its biochemical and physiological effects. Furthermore, the safety and toxicity of 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide need to be thoroughly investigated to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis method of 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide involves the reaction of 4-methylphenyl isocyanate with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 4-aminobenzamide in the presence of a catalyst such as palladium on carbon to yield 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide. This synthesis method has been reported to yield 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide with high purity and yield.
Applications De Recherche Scientifique
4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has been found to exhibit potential applications in various biomedical studies. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral properties. 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammation process. 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has been found to inhibit the replication of various viruses such as human cytomegalovirus (HCMV) and herpes simplex virus (HSV).
Propriétés
IUPAC Name |
4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-4-8-14(9-5-12)17-16(19)13-6-10-15(11-7-13)18(2)22(3,20)21/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSWPUABUOISGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5696022.png)
![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)
![ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5696042.png)
![5-{[(4-methylphenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696047.png)
![methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-2-thiophenecarboxylate](/img/structure/B5696052.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]azepane](/img/structure/B5696057.png)



![{3,5-dichloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5696081.png)

![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5696095.png)
